

Ombitasvir stability in biological samples

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Compound Focus: Ombitasvir

CAS No.: 1258226-87-7

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While a validated method for **Ombitasvir** itself was not located, the search results provide a detailed and validated UPLC-MS/MS method for the simultaneous measurement of **Paritaprevir** and **Ritonavir** in rat liver tissue [1]. This methodology is highly relevant, as these drugs are co-administered with **Ombitasvir** in a common therapeutic regimen. The parameters for this assay are summarized below.

Table 1: Validated UPLC-MS/MS Method for Paritaprevir & Ritonavir in Rat Liver

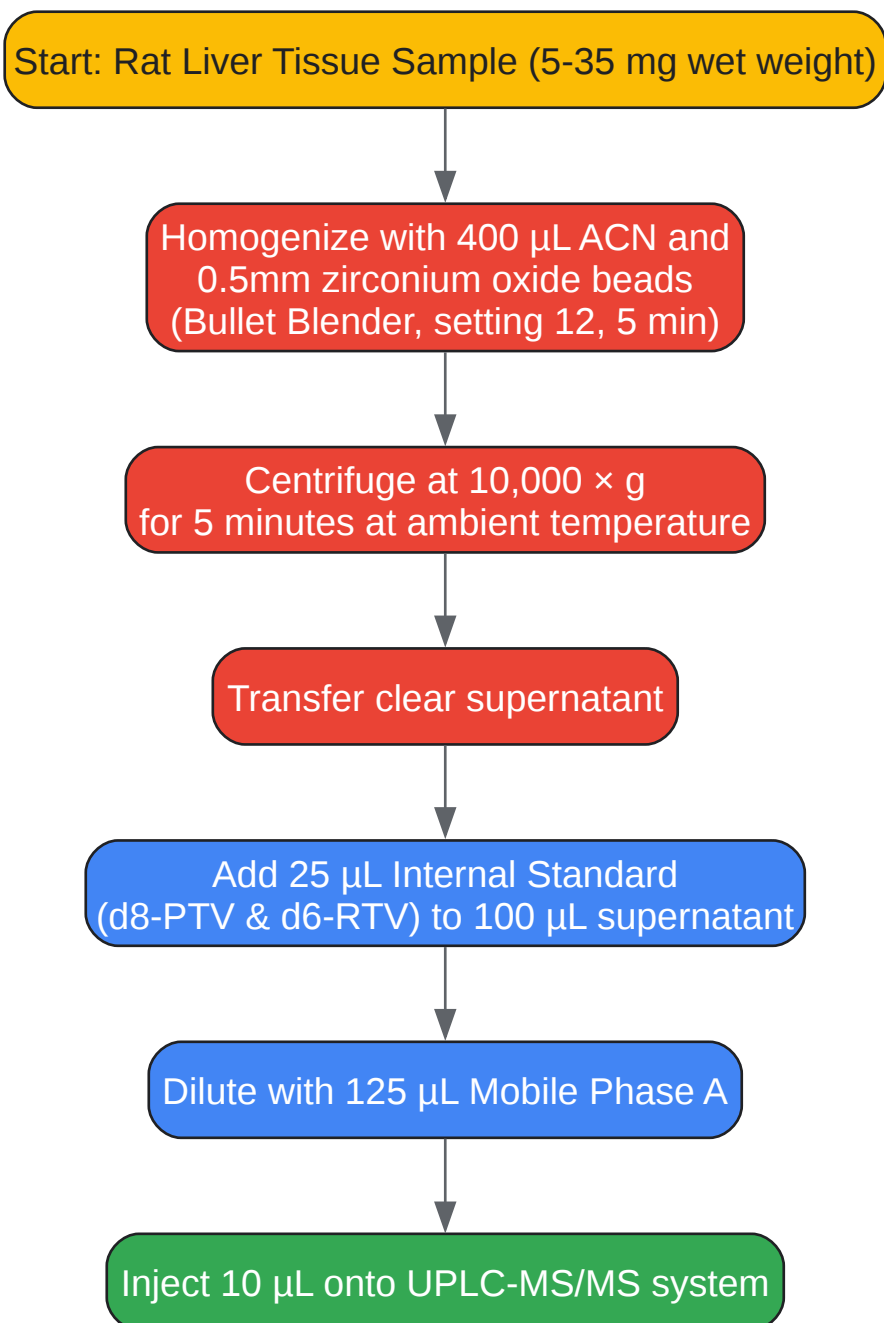
Parameter	Details for Paritaprevir (PTV)	Details for Ritonavir (RTV)
Analytical Technique	UPLC-MS/MS (Waters ACQUITY UPLC H-Class & TQD triple quadrupole)	Same as PTV
Ion Mode	Electrospray Ionization (ESI+)	ESI+
Ion Transitions (m/z)	766 → 571	721 → 140
Internal Standard	d8-Paritaprevir (m/z 774 → 571)	d6-Ritonavir (m/z 727 → 146)

Parameter	Details for Paritaprevir (PTV)	Details for Ritonavir (RTV)
Chromatography	Column: Waters ACQUITY BEH C18 (2.1 × 50 mm, 1.7 μm); Temp: 45°C	Same as PTV

| **Mobile Phase** | Solvent A: Water:ACN:Formic acid (95:5:0.1) Solvent B: ACN with 0.1% Formic acid | Same as PTV | | **Gradient** | 0-0.5min: 60% B → 1.0min: 85% B → 1.1min: 95% B (hold 0.9min) → 4.25min: return to initial conditions | Same as PTV | | **Calibration Range** | 20 - 20,000 pg on column | 5 - 10,000 pg on column | | **Accuracy** | -6.68% to 10.1% (across QC levels) | Same as PTV | | **Precision (Inter/Intra-day)** | 0.591% to 5.33% (across QC levels) | Same as PTV |

Detailed Experimental Protocol

The following workflow, based on the method from [1], can serve as a foundational protocol. The diagram below outlines the key stages of sample preparation and analysis.



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Step-by-Step Procedure:

- **Homogenization:** Weigh 5-35 mg of wet rat liver tissue. Add 400 µL of acetonitrile and 100 µL (approximately one scoop) of 0.5 mm zirconium oxide beads to the tube. Homogenize the mixture using a Bullet Blender at setting 12 for 5 minutes at ambient temperature [1].
- **Centrifugation:** Centrifuge the homogenized sample at 10,000 × g for 5 minutes at room temperature to precipitate solid debris [1].

- **Supernatant Transfer:** Carefully transfer the resulting clear supernatant to a new tube, leaving the spent tissue and beads behind [1].
- **Internal Standard Addition:** To a 100 μL aliquot of the supernatant, add 25 μL of an internal standard solution containing deuterated d8-Paritaprevir and d6-Ritonavir (150 ng/mL each) [1].
- **Dilution:** Add 125 μL of Mobile Phase A (water:acetonitrile:formic acid, 95:5:0.1 v/v/v) to the sample mixture [1].
- **Analysis:** Inject 10 μL of the final prepared sample into the UPLC-MS/MS system for analysis, using the chromatographic and mass spectrometric conditions detailed in Table 1 [1].

Frequently Asked Questions (FAQs)

Q1: What is the clinical context and efficacy of the regimen containing Ombitasvir, Paritaprevir, and Dasabuvir? This combination is a direct-acting antiviral (DAA) regimen used for treating chronic Hepatitis C Virus (HCV) Genotype 1 and 4 infections [2]. Real-world studies across 13 countries have demonstrated high effectiveness, with **Sustained Virologic Response (SVR12) rates of 96%** in patients with HCV GT1 or GT4, including those with cirrhosis and comorbidities [2]. It has also shown **100% efficacy** in difficult-to-treat populations like liver transplant recipients with HCV recurrence [3].

Q2: I cannot find a stability-indicating method for Ombitasvir. How should I proceed? The absence of a specific published method for **Ombitasvir** is a known gap. Your most robust approach is to adapt the existing, well-validated method for its co-administered drugs, Paritaprevir and Ritonavir [1].

- **Method Adaptation:** Begin by applying the UPLC-MS/MS protocol described above. You will need to develop and validate the specific mass spectrometry parameters (ion transitions, collision energy) for **Ombitasvir** and a suitable internal standard, likely a deuterated form of **Ombitasvir**.
- **Forced Degradation Studies:** To establish the method as "stability-indicating," you must perform forced degradation studies. Expose **Ombitasvir** in your biological matrix to various stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrate that the method can successfully separate and accurately quantify the intact drug from its degradation products.

Q3: What are critical considerations for sample collection and handling based on this protocol?

- **Sample Mass:** The method is validated for small tissue samples (5-35 mg), making it compatible with techniques like fine needle aspirate (FNA) or core needle biopsy (CNB), which are lower-risk collection methods [1].
- **Immediate Stabilization:** The protocol uses acetonitrile immediately upon homogenization, which serves to precipitate proteins and can help stabilize analytes by inhibiting enzymatic degradation [1].

- **Storage:** All standards and quality control samples were stored at -70°C to ensure stability, which is a recommended practice for your study samples as well [1].

Important Troubleshooting Notes

- **Lack of Direct Ombitasvir Data:** Be aware that the quantitative data and validation parameters in Table 1 are for Paritaprevir and Ritonavir only. They serve as an excellent model but are not a direct substitute for **Ombitasvir** validation data.
- **Matrix Effects:** While this method was validated for rat liver tissue, the composition of human liver or other biological samples (e.g., plasma, homogenate) can differ. You must rigorously test and validate for matrix effects in your specific sample type.
- **Drug-Drug Interactions:** In a research or clinical context, note that this regimen has a known potential for drug-drug interactions. In real-world studies, over half of the patients took comedications, requiring careful management, particularly with statins [2].

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References

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